molecular formula C12H12N2O B12821161 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde

1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B12821161
M. Wt: 200.24 g/mol
InChI Key: YEKZHGAHYQVPNI-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that features a benzimidazole core with a cyclopropylmethyl group attached to the nitrogen atom and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of o-phenylenediamine with cyclopropylmethyl ketone, followed by formylation at the 2-position using Vilsmeier-Haack reaction conditions . Another method involves the condensation of 1-cyclopropylmethyl-1H-benzo[d]imidazole with formylating agents such as DMF and POCl3 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: 1-(Cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: 1-(Cyclopropylmethyl)-1H-benzo[d]imidazole-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the combination of the benzimidazole core and the cyclopropylmethyl group, which imparts specific steric and electronic characteristics. These features can enhance its selectivity and potency as an enzyme inhibitor and its potential as a building block for complex molecular architectures .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(cyclopropylmethyl)benzimidazole-2-carbaldehyde

InChI

InChI=1S/C12H12N2O/c15-8-12-13-10-3-1-2-4-11(10)14(12)7-9-5-6-9/h1-4,8-9H,5-7H2

InChI Key

YEKZHGAHYQVPNI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=CC=CC=C3N=C2C=O

Origin of Product

United States

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